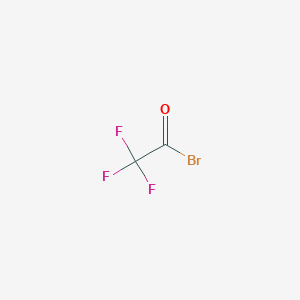

Trifluoroacetyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリフルオロアセチルブロミドは、分子式C₂BrF₃O の化学化合物です。無色の液体で、強い刺激臭と高い蒸気圧があります。 この化合物は、反応性が高く、様々な化学プロセス、特に有機合成で使用されています .

2. 製法

合成経路と反応条件: トリフルオロアセチルブロミドは、いくつかの方法で合成することができます。一般的な方法の1つは、触媒の存在下でトリフルオロ酢酸と臭素を反応させる方法です。 別の方法は、トリフルオロアセチルクロリドと臭化水素を反応させる方法です .

工業生産方法: 工業的には、トリフルオロアセチルブロミドは通常、トリフルオロ酢酸の臭素化によって製造されます。このプロセスは、臭素と適切な触媒を使用して反応を促進します。 反応は、化合物を効率的に生産するために制御された条件で行われます .

準備方法

Synthetic Routes and Reaction Conditions: Trifluoroacetyl bromide can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with bromine in the presence of a catalyst. Another method includes the reaction of trifluoroacetyl chloride with hydrogen bromide .

Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of trifluoroacetic acid. This process involves the use of bromine and a suitable catalyst to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the efficient production of the compound .

化学反応の分析

反応の種類: トリフルオロアセチルブロミドは、次のような様々な化学反応を起こします。

置換反応: 求核剤と反応して置換生成物を形成することができます。

付加反応: アルケンやアルキンとの付加反応に関与することができます。

酸化還元反応: 特定の条件下で、酸化還元プロセスに関与することができます.

一般的な試薬と条件:

求核剤: トリフルオロアセチルブロミドとの反応に使用される一般的な求核剤には、アミン、アルコール、チオールなどがあります。

触媒: ルイス酸などの触媒は、反応を促進するために使用されることが多いです。

主な生成物: トリフルオロアセチルブロミドとの反応で生成される主な生成物は、反応の種類と使用される試薬によって異なります。 例えば、アミンとの反応ではトリフルオロアセトアミドが生成され、アルコールとの反応ではトリフルオロ酢酸エステルが生成されます .

科学的研究の応用

トリフルオロアセチルブロミドは、科学研究で幅広い用途があります。

生物学: 様々な研究における生体分子の修飾に使用されます。

医学: 医薬中間体と有効成分の合成に関与しています。

作用機序

トリフルオロアセチルブロミドが作用を発揮する仕組みは、標的分子上の求核部位へのトリフルオロアセチル基の移動を伴います。この移動は、求核置換反応や付加反応など、様々な経路を通じて起こり得ます。 トリフルオロアセチル基は、電子求引性で知られており、標的分子の反応性と安定性に影響を与える可能性があります .

類似化合物:

トリフルオロアセチルクロリド: 構造は似ていますが、臭素原子ではなく塩素原子を含んでいます。

トリフルオロ酢酸無水物: 酸素原子に結合した2つのトリフルオロアセチル基を含んでいます。

トリフルオロアセチルフルオリド: 臭素原子ではなくフッ素原子を含んでいます

ユニークさ: トリフルオロアセチルブロミドは、高い反応性と臭素原子の存在により、反応の反応性と選択性に影響を与えるため、ユニークです。 強い電子求引性を持つトリフルオロアセチル基は、有機合成やその他の用途で貴重な試薬となっています .

類似化合物との比較

Trifluoroacetyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

Trifluoroacetic anhydride: Contains two trifluoroacetyl groups bonded to an oxygen atom.

Trifluoroacetyl fluoride: Contains a fluorine atom instead of bromine

Uniqueness: Trifluoroacetyl bromide is unique due to its high reactivity and the presence of the bromine atom, which can influence the reactivity and selectivity of reactions. Its strong electron-withdrawing trifluoroacetyl group makes it a valuable reagent in organic synthesis and other applications .

特性

IUPAC Name |

2,2,2-trifluoroacetyl bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-1(7)2(4,5)6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJIBVSGNIAPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416021 |

Source

|

| Record name | Acetyl bromide, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-31-4 |

Source

|

| Record name | Acetyl bromide, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)